Theophylline, 7-phenyl- Theophylline, 7-phenyl-
Brand Name: Vulcanchem
CAS No.: 960-61-2
VCID: VC15923676
InChI: InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3
SMILES:
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol

Theophylline, 7-phenyl-

CAS No.: 960-61-2

Cat. No.: VC15923676

Molecular Formula: C13H12N4O2

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Theophylline, 7-phenyl- - 960-61-2

Specification

CAS No. 960-61-2
Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
IUPAC Name 1,3-dimethyl-7-phenylpurine-2,6-dione
Standard InChI InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3
Standard InChI Key PKLJTMFBRDTQNH-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Theophylline, 7-phenyl- (IUPAC name: 1,3-dimethyl-7-phenylpurine-2,6-dione) possesses a molecular formula of C₁₃H₁₂N₄O₂ and a molar mass of 256.26 g/mol . Its structure integrates a phenyl ring at the 7-position of the xanthine core, altering electronic distribution and steric interactions. The SMILES notation (CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3) and InChIKey (PKLJTMFBRDTQNH-UHFFFAOYSA-N) provide precise descriptors for computational modeling and database referencing .

Spectroscopic analyses, including predicted collision cross sections (CCS), reveal distinct adduct profiles:

Adductm/zPredicted CCS (Ų)
[M+H]⁺257.10332156.1
[M+Na]⁺279.08526173.1
[M-H]⁻255.08876158.1
These values aid in mass spectrometry-based identification and quantification .

Synthesis and Chemical Reactivity

The synthesis of theophylline derivatives often begins with functionalization at the 7-position. A seminal study detailed the preparation of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts, showcasing a multi-step protocol starting from theophylline . Key steps include:

  • Alkylation: Introduction of a methyl group at the 7-position using methyl halides.

  • Triazole Formation: Cyclocondensation with thiocarbohydrazide to generate the 1,2,4-triazole moiety.

  • Salt Formation: Reaction with inorganic bases (e.g., NaOH) to yield water-soluble derivatives .

This method highlights the adaptability of theophylline’s core structure for generating diverse analogs, though specific yields and reaction conditions for 7-phenyl-theophylline require further elucidation.

Pharmacological Profile and Receptor Interactions

Theophylline derivatives primarily exert effects via adenosine receptor (AR) antagonism and phosphodiesterase (PDE) inhibition. Comparative affinity studies for xanthine derivatives reveal:

CompoundA₁ AR (nM)A₂ₐ AR (nM)A₂B AR (nM)A₃ AR (nM)
Theophylline6,7701,7109,07022,300
8-Phenyltheophylline14,00025,30038,700>100,000
7-Methylxanthine33,00059,00097,000>100,000

Data adapted from adenosine receptor binding assays .

The 7-phenyl substitution likely enhances A₂B receptor selectivity, analogous to 8-phenyltheophylline’s profile . Additionally, the phenyl group may impede metabolism by cytochrome P450 enzymes, prolonging half-life compared to unsubstituted theophylline.

Mechanistic Insights and Anti-Inflammatory Effects

Theophylline’s anti-inflammatory properties are mediated through cAMP elevation via PDE inhibition and histone deacetylase activation . In murine models of non-eosinophilic asthma, theophylline reduced neutrophil infiltration and IFN-γ production by 40–60%, effects reversed by co-administration of aspirin . While direct evidence for 7-phenyl-theophylline is lacking, structural analogs suggest potential utility in Th1-mediated inflammatory disorders, contingent on cAMP modulation .

Comparative Analysis with Xanthine Derivatives

The pharmacological diversity within the xanthine family arises from substituent positioning:

  • Caffeine (1,3,7-trimethylxanthine): Potent CNS stimulation via A₂ₐ antagonism.

  • 8-Phenyltheophylline: Selective A₁/A₂ₐ antagonist with minimal PDE activity.

  • Theophylline, 7-phenyl-: Hypothesized A₂B selectivity and metabolic stability due to steric hindrance .

This structural tuning enables targeted therapeutic applications, from bronchodilation to immunomodulation.

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for 7-phenyl substitution.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in preclinical models.

  • Target Validation: Clarify A₂B vs. PDE4 inhibition ratios to refine therapeutic indices.

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